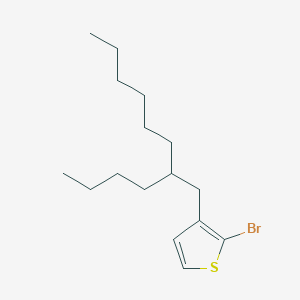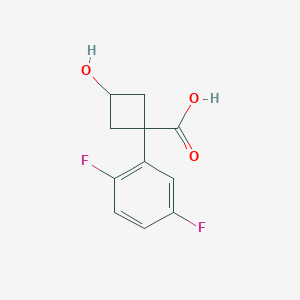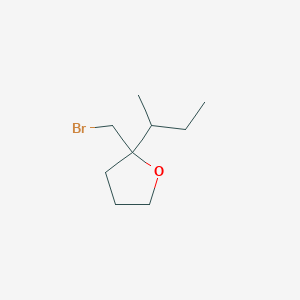![molecular formula C10H15Cl B13166127 1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene is an organic compound with the molecular formula C10H15Cl. It is a cycloalkene derivative, characterized by the presence of a cyclopentene ring substituted with a chloromethyl group attached to a cyclopropylmethyl group. This compound is of interest in organic chemistry due to its unique structure and potential reactivity.
Métodos De Preparación
The synthesis of 1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene can be achieved through several synthetic routes. One common method involves the reaction of cyclopentene with chloromethylcyclopropane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions using optimized conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alkanes or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and understanding the mechanisms of biological processes.
Medicine: Research into potential pharmaceutical applications explores its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mecanismo De Acción
The mechanism by which 1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropylmethyl group may also contribute to the compound’s overall reactivity and binding affinity, influencing its biological activity and effectiveness.
Comparación Con Compuestos Similares
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene can be compared with other similar compounds, such as:
Cyclopentene: A simpler cycloalkene without the chloromethyl and cyclopropylmethyl substitutions, making it less reactive in certain chemical reactions.
Chloromethylcyclopropane: Lacks the cyclopentene ring, resulting in different reactivity and applications.
Cyclopropylmethylcyclopentane: A saturated analog with different chemical properties and reactivity due to the absence of the double bond in the cyclopentene ring.
The uniqueness of this compound lies in its combination of a cyclopentene ring with specific substituents, providing a distinct set of chemical and biological properties that make it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15Cl |
|---|---|
Peso molecular |
170.68 g/mol |
Nombre IUPAC |
1-[[1-(chloromethyl)cyclopropyl]methyl]cyclopentene |
InChI |
InChI=1S/C10H15Cl/c11-8-10(5-6-10)7-9-3-1-2-4-9/h3H,1-2,4-8H2 |
Clave InChI |
OYIVRKIBBGMTMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)CC2(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)


![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
methanol](/img/structure/B13166072.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)







